N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide
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Overview
Description
N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an imidazo[2,1-F][1,2,4]triazin ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide typically involves multiple steps, including the formation of the tetrahydrofuran ring, the imidazo[2,1-F][1,2,4]triazin ring, and the benzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazo[2,1-F][1,2,4]triazin ring can be reduced under specific conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the imidazo[2,1-F][1,2,4]triazin ring can produce partially or fully reduced derivatives .
Scientific Research Applications
N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes .
Mechanism of Action
The mechanism of action of N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of viral replication, bacterial growth, or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (GS-441524): A compound with a similar structure but different functional groups, known for its antiviral properties.
(2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Another similar compound with potential therapeutic applications.
Uniqueness
N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17N5O4 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[2,1-f][1,2,4]triazin-4-yl]benzamide |
InChI |
InChI=1S/C17H17N5O4/c23-8-14-12(24)6-13(26-14)11-7-18-16-15(19-9-20-22(11)16)21-17(25)10-4-2-1-3-5-10/h1-5,7,9,12-14,23-24H,6,8H2,(H,19,20,21,25)/t12-,13+,14+/m0/s1 |
InChI Key |
WRQVVDUTXADPBF-BFHYXJOUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CN=C3N2N=CN=C3NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1C2=CN=C3N2N=CN=C3NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
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